Tricyclohexylphosphoniumtrifluoromethanesulfonate
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Overview
Description
Tricyclohexylphosphonium trifluoromethanesulfonate is an organophosphine salt with the molecular formula ([(C_6H_{11})_3PH]+CF_3SO_3-). It is a white solid compound known for its stability and utility in various chemical reactions .
Preparation Methods
Synthetic Routes and Reaction Conditions
Tricyclohexylphosphonium trifluoromethanesulfonate can be synthesized through the reaction of tricyclohexylphosphine with trifluoromethanesulfonic acid. The reaction typically occurs in an organic solvent such as dichloromethane at room temperature. The product is then purified through recrystallization .
Industrial Production Methods
Industrial production methods for tricyclohexylphosphonium trifluoromethanesulfonate involve similar synthetic routes but on a larger scale. The process includes the use of high-purity reagents and controlled reaction conditions to ensure the consistency and quality of the final product .
Chemical Reactions Analysis
Types of Reactions
Tricyclohexylphosphonium trifluoromethanesulfonate undergoes various types of chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the trifluoromethanesulfonate group is replaced by other nucleophiles.
Oxidation and Reduction Reactions: The phosphonium center can undergo oxidation and reduction reactions, altering its oxidation state.
Common Reagents and Conditions
Common reagents used in reactions with tricyclohexylphosphonium trifluoromethanesulfonate include strong nucleophiles such as alkoxides and amines. Reaction conditions often involve mild temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from reactions involving tricyclohexylphosphonium trifluoromethanesulfonate depend on the specific reaction conditions and reagents used. For example, substitution reactions can yield a variety of phosphonium salts with different substituents .
Scientific Research Applications
Tricyclohexylphosphonium trifluoromethanesulfonate has a wide range of scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-phosphorus bonds.
Biology: It serves as a catalyst in biochemical reactions, aiding in the synthesis of complex biomolecules.
Medicine: Research is ongoing into its potential use in drug development, particularly in the synthesis of pharmaceutical intermediates.
Mechanism of Action
The mechanism of action of tricyclohexylphosphonium trifluoromethanesulfonate involves its ability to act as a nucleophilic catalyst. The phosphonium center can interact with various molecular targets, facilitating the formation or breaking of chemical bonds. This interaction often involves the transfer of electrons, leading to the desired chemical transformation .
Comparison with Similar Compounds
Similar Compounds
Tricyclohexylphosphonium tetrafluoroborate: Similar in structure but contains a tetrafluoroborate anion instead of trifluoromethanesulfonate.
Tricyclohexylphosphonium chloride: Contains a chloride anion and is used in different types of chemical reactions.
Uniqueness
Tricyclohexylphosphonium trifluoromethanesulfonate is unique due to its high stability and reactivity, making it a valuable reagent in various chemical processes. Its trifluoromethanesulfonate group provides distinct reactivity compared to other phosphonium salts, allowing for specialized applications in synthesis and catalysis .
Properties
Molecular Formula |
C19H34F3O3PS |
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Molecular Weight |
430.5 g/mol |
IUPAC Name |
tricyclohexylphosphane;trifluoromethanesulfonic acid |
InChI |
InChI=1S/C18H33P.CHF3O3S/c1-4-10-16(11-5-1)19(17-12-6-2-7-13-17)18-14-8-3-9-15-18;2-1(3,4)8(5,6)7/h16-18H,1-15H2;(H,5,6,7) |
InChI Key |
HIELZYUTOPSKJX-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)P(C2CCCCC2)C3CCCCC3.C(F)(F)(F)S(=O)(=O)O |
Origin of Product |
United States |
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